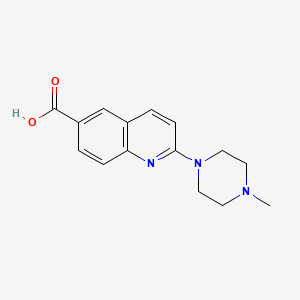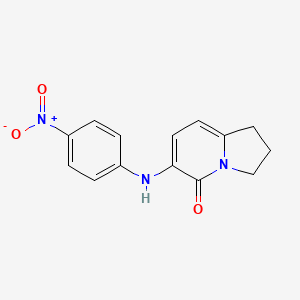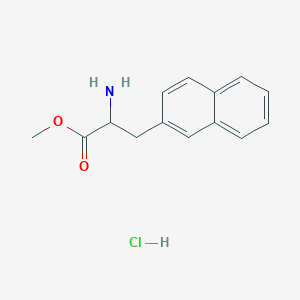
3-(Methylsulfonyl)benzyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metanosulfonato de 3-(metilsulfonil)bencilo es un compuesto orgánico con la fórmula molecular C9H12O5S2. Es un éster sulfonato derivado del ácido metanosulfónico y el alcohol 3-(metilsulfonil)bencílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del metanosulfonato de 3-(metilsulfonil)bencilo típicamente involucra la reacción del alcohol 3-(metilsulfonil)bencílico con cloruro de metanosulfonilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de metanosulfonilo. El esquema general de la reacción es el siguiente:
Alcohol 3-(metilsulfonil)bencílico+Cloruro de metanosulfonilo→Metanosulfonato de 3-(metilsulfonil)bencilo+HCl
Métodos de producción industrial
los principios de la química verde, como las condiciones sin disolvente y el uso de reactivos menos peligrosos, se aplican a menudo para mejorar la sostenibilidad y la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El metanosulfonato de 3-(metilsulfonil)bencilo puede sufrir diversas reacciones químicas, entre ellas:
Sustitución nucleofílica: El grupo sulfonato puede ser desplazado por nucleófilos como aminas o tioles.
Oxidación: El grupo metilsulfonilo puede ser oxidado para formar derivados de sulfona.
Reducción: El compuesto puede ser reducido para formar el sulfuro correspondiente.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en disolventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Principales productos formados
Sustitución nucleofílica: Derivados de bencilo sustituidos.
Oxidación: Derivados de sulfona.
Reducción: Derivados de sulfuro.
Aplicaciones Científicas De Investigación
El metanosulfonato de 3-(metilsulfonil)bencilo tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas.
Química medicinal: El compuesto se explora por su potencial como bloque de construcción en el desarrollo de productos farmacéuticos.
Ciencia de materiales: Se investiga su papel en la síntesis de polímeros y otros materiales avanzados.
Estudios biológicos: El compuesto se utiliza en estudios para comprender su actividad biológica y sus posibles efectos terapéuticos.
Mecanismo De Acción
El mecanismo de acción del metanosulfonato de 3-(metilsulfonil)bencilo implica la alquilación de sitios nucleofílicos dentro de las moléculas biológicas. El grupo éster sulfonato sufre un ataque nucleofílico, lo que lleva a la formación de enlaces covalentes con nucleófilos como las proteínas y los ácidos nucleicos. Esta alquilación puede resultar en la inhibición de la actividad enzimática o la interrupción de la replicación del ADN .
Comparación Con Compuestos Similares
Compuestos similares
Ácido metanosulfónico: Un ácido fuerte utilizado en diversas aplicaciones industriales.
Metanosulfonato de bencilo: Un compuesto relacionado con una reactividad similar pero con diferentes sustituyentes en el anillo bencílico.
Metilsulfonilbenceno: Un compuesto más simple con un solo grupo sulfonilo unido al anillo bencénico.
Singularidad
El metanosulfonato de 3-(metilsulfonil)bencilo es único debido a la presencia de un grupo metilsulfonilo y un grupo éster metanosulfonato. Esta doble funcionalidad permite una gama más amplia de reacciones químicas y aplicaciones en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C9H12O5S2 |
|---|---|
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
(3-methylsulfonylphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H12O5S2/c1-15(10,11)9-5-3-4-8(6-9)7-14-16(2,12)13/h3-6H,7H2,1-2H3 |
Clave InChI |
MPSUVCHIINANMP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)

![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)



![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)



![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
